molecular formula C15H18N4O B11847505 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one CAS No. 114562-87-7

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one

Katalognummer: B11847505
CAS-Nummer: 114562-87-7
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: JJRCQCMVYWUOBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one is a heterocyclic compound that features a unique structure combining an adamantyl group with a pyrazolo-pyrimidinone core

Vorbereitungsmethoden

The synthesis of 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions and reagents used can vary, but common methods include the use of nitrogen-containing heterocycles and the application of specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.

Analyse Chemischer Reaktionen

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the adamantyl or pyrazolo-pyrimidinone moieties.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a pharmacological agent due to its unique structure and properties. It may be investigated for its antiviral, antibacterial, or anticancer activities. In industry, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazolo-pyrimidinone core can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles . These compounds share structural similarities but may differ in their specific properties and applications. The uniqueness of this compound lies in its combination of the adamantyl group with the pyrazolo-pyrimidinone core, which can confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

114562-87-7

Molekularformel

C15H18N4O

Molekulargewicht

270.33 g/mol

IUPAC-Name

1-(1-adamantyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H18N4O/c20-14-12-7-18-19(13(12)16-8-17-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h7-11H,1-6H2,(H,16,17,20)

InChI-Schlüssel

JJRCQCMVYWUOBQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)N4C5=C(C=N4)C(=O)NC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.